molecular formula C₁₃H₁₁ClN₂O B144155 2-Amino-5-chlorobenzophenone oxime CAS No. 18097-52-4

2-Amino-5-chlorobenzophenone oxime

Cat. No.: B144155
CAS No.: 18097-52-4
M. Wt: 246.69 g/mol
InChI Key: GCAVNCINXJNLED-SSZFMOIBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-chlorobenzophenone oxime can be synthesized through various methods. One common method involves the reduction of isoxazole using iron powder, toluene, and muriatic acid . Another method includes the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chlorobenzophenone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine for oxime formation, iron powder for reduction, and various acids and bases for substitution reactions .

Major Products Formed

Major products formed from these reactions include derivatives used in the synthesis of benzodiazepines and other pharmaceutical compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

(NE)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAVNCINXJNLED-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230398
Record name (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15185-66-7, 18097-52-4
Record name (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15185-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-chlorobenzophenone oxime
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Record name 2-Amino-5-chlorobenzophenone oxime, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do the syn and anti isomers of 2-amino-5-chlorobenzophenone oxime differ in their structure and how does this affect their interaction with copper ions?

A1: The syn and anti isomers of this compound differ in the orientation of the oxime group (N-OH) relative to the amino group (NH2) on the benzene ring. The anti isomer forms a stable complex with copper (II) ions, leading to a visible color change in solution []. This complex formation is not observed with the syn isomer [].

Q2: How do the spectroscopic properties of the syn and anti isomers of this compound reflect their structural differences?

A2: The syn and anti isomers exhibit distinct spectroscopic signatures. For instance, in proton-resonance spectroscopy, the hydroxyl and amino groups of both isomers show different chemical shifts, indicating their distinct chemical environments []. Infrared spectroscopy reveals a lower frequency for the symmetric N-H stretching vibration in the anti isomer compared to the syn isomer, further supporting the presence of an intramolecular hydrogen bond in the anti form [].

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